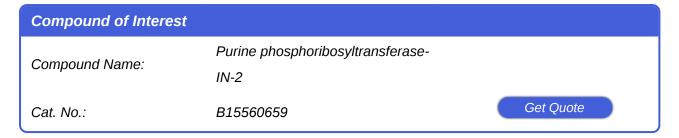




Structure-Activity Relationship of Purine Phosphoribosyltransferase-IN-2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Purine phosphoribosyltransferase-IN-2**, a potent inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs). This document outlines the quantitative data from inhibitory assays, details the experimental protocols for key cited experiments, and presents visualizations of the relevant biological pathways and experimental workflows.

Introduction

Purine phosphoribosyltransferases (PRTs) are a class of enzymes essential for the purine salvage pathway in various organisms.[1][2][3] In many pathogenic protozoa, such as Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei, the de novo synthesis of purines is absent, making them entirely dependent on the salvage pathway for their survival.[1] [4][5] This dependency makes the PRTs of these organisms attractive targets for the development of novel anti-parasitic drugs. **Purine phosphoribosyltransferase-IN-2** has been identified as a potent inhibitor of the 6-oxopurine PRTs from P. falciparum (Pf), P. vivax (Pv), and T. brucei (Tbr).[1][6]

Quantitative Inhibitory Data



The inhibitory activity of **Purine phosphoribosyltransferase-IN-2** and its analogs against various 6-oxopurine PRTs has been quantified. The data, summarized in the table below, highlights the potency and selectivity of these compounds. **Purine phosphoribosyltransferase-IN-2**, also referred to as compound (S,S)-48 in the primary literature, demonstrates nanomolar inhibition of the parasite enzymes.[1][5]

Compound	Stereochemistry	Target Enzyme	Kı (nM)
Purine phosphoribosyltransfe rase-IN-2 ((S,S)-48)	(S,S)	PfHGXPRT	30
PvHGPRT	20		
TbrHGPRT	2	_	
Analog 1	(R,S)	PfHGXPRT	>1000
Analog 2	(S,R)	PfHGXPRT	500
Analog 3	(R,R)	PfHGXPRT	800
Analog 4	(S,S) - Guanine analog	PfHGXPRT	45

Structure-Activity Relationship (SAR)

The SAR analysis of **Purine phosphoribosyltransferase-IN-2** and its analogs reveals several key structural features that are critical for potent inhibition of parasite 6-oxopurine PRTs. The stereochemistry of the acyclic side chain plays a crucial role in the inhibitory activity. The (S,S) configuration of **Purine phosphoribosyltransferase-IN-2** is the most potent, indicating a specific conformational requirement for binding to the active site of the parasite enzymes.[1] Modification of the purine base, for instance from hypoxanthine to guanine, results in a slight decrease in inhibitory activity against P. falciparum HGXPRT.

The crystal structures of (S,S)-48 in complex with human and T. brucei 6-oxopurine PRTs have shown that the inhibitor adopts different conformations when bound to the respective enzymes. This differential binding provides a structural basis for the observed selectivity of the compound for the parasite enzymes over the human ortholog.[1]



Experimental Protocols Recombinant Enzyme Expression and Purification

The 6-oxopurine PRTs from P. falciparum, P. vivax, and T. brucei were expressed as recombinant proteins in Escherichia coli. The coding sequences for the enzymes were cloned into a pET expression vector containing an N-terminal hexahistidine tag. The expression was induced with isopropyl β -D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours. The bacterial cells were harvested by centrifugation and lysed by sonication. The soluble fraction was subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purified enzymes were dialyzed against a storage buffer and concentrated.

Enzyme Inhibition Assay

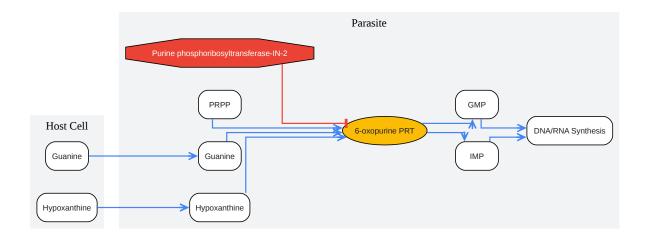
The inhibitory activity of the compounds was determined using a continuous spectrophotometric assay. The assay measures the conversion of the substrate, hypoxanthine, to inosine monophosphate (IMP) by coupling the reaction to the oxidation of IMP to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH was monitored over time.

The reaction mixture (1 mL) contained 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM 5-phosphoribosyl-α-1-pyrophosphate (PRPP), 1 mM NAD+, 0.5 U/mL IMPDH, and the respective 6-oxopurine PRT enzyme. The reaction was initiated by the addition of the substrate, hypoxanthine. For inhibition studies, the compounds were pre-incubated with the enzyme for 10 minutes before the addition of the substrate. The initial velocities were measured at various substrate and inhibitor concentrations. The Michaelis-Menten constant (K_m) and the inhibition constant (K_l) were determined by fitting the data to the appropriate kinetic models using non-linear regression analysis.

Visualizations Purine Salvage Pathway

The following diagram illustrates the central role of 6-oxopurine phosphoribosyltransferase in the purine salvage pathway of parasitic protozoa.





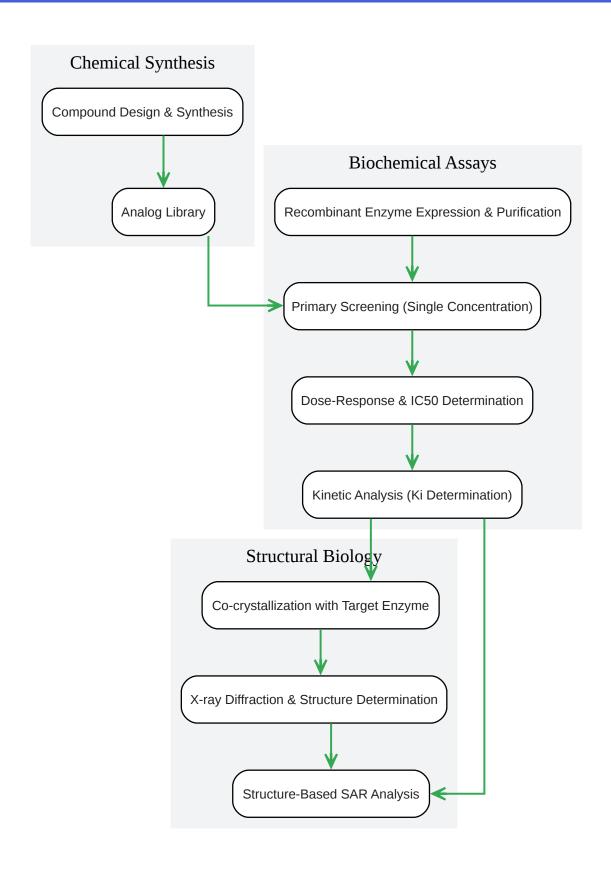
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Caption: Role of 6-oxopurine PRT in the parasite purine salvage pathway and its inhibition.

Experimental Workflow for Inhibitor Screening

The workflow for the screening and characterization of **Purine phosphoribosyltransferase-IN-2** is depicted below.





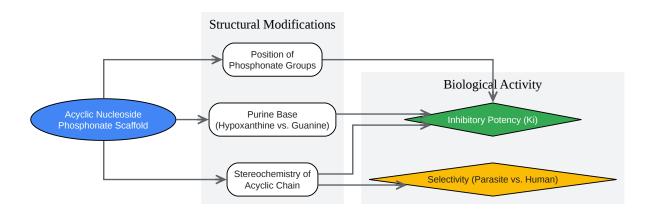
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Caption: Workflow for the discovery and characterization of PRT inhibitors.



Logical Relationship of SAR

The following diagram illustrates the key determinants of the structure-activity relationship for this class of inhibitors.



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Caption: Key structural determinants of the inhibitor's biological activity.

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